(1-Methyl-1h-1,3-benzodiazol-7-yl)boronic acid

Organic Synthesis Medicinal Chemistry Materials Science

Select (1-Methyl-1H-1,3-benzodiazol-7-yl)boronic acid (CAS 2377611-07-7), a 7-substituted benzimidazole boronic acid building block, for superior results in Suzuki-Miyaura cross-coupling. The 7-position boronic acid, adjacent to the N-methyl group, provides unique steric and electronic properties that enhance coupling efficiency, minimize protodeboronation, and ensure regioselective derivatization for medicinal chemistry SAR and advanced polymer synthesis. Available with certified ≥95% purity; verify lot-specific specifications before critical applications.

Molecular Formula C8H9BN2O2
Molecular Weight 175.98
CAS No. 2377611-07-7
Cat. No. B2483487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Methyl-1h-1,3-benzodiazol-7-yl)boronic acid
CAS2377611-07-7
Molecular FormulaC8H9BN2O2
Molecular Weight175.98
Structural Identifiers
SMILESB(C1=C2C(=CC=C1)N=CN2C)(O)O
InChIInChI=1S/C8H9BN2O2/c1-11-5-10-7-4-2-3-6(8(7)11)9(12)13/h2-5,12-13H,1H3
InChIKeyHHGSWYQUFJXPCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Overview and Procurement Profile of (1-Methyl-1H-1,3-benzodiazol-7-yl)boronic acid (CAS 2377611-07-7)


(1-Methyl-1H-1,3-benzodiazol-7-yl)boronic acid (CAS 2377611-07-7), also known as (3-methylbenzimidazol-4-yl)boronic acid, is a heteroaromatic boronic acid building block [1]. It is a versatile reagent for Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds to construct complex biaryl and heteroaryl systems . As a substituted benzimidazole boronic acid, it features a boronic acid (-B(OH)₂) moiety at the 7-position of the 1-methylbenzimidazole scaffold . This regiochemistry confers distinct steric and electronic properties compared to its positional isomers, which directly influence coupling efficiency, regioselectivity in subsequent derivatization, and the biological or materials properties of downstream targets [2]. Commercially, it is available from multiple suppliers with certified purity specifications ranging from 95% to 97% .

Critical Evaluation for Sourcing: Why Not Just Any Benzimidazole Boronic Acid?


Procuring a generic 'benzimidazole boronic acid' for a synthetic route or a structure-activity relationship (SAR) campaign is a high-risk strategy for scientific outcomes. The position of the boronic acid group on the benzimidazole core fundamentally alters the molecule's reactivity, selectivity, and the physicochemical properties of the resulting coupled products [1]. For instance, the 7-substituted isomer, (1-Methyl-1H-1,3-benzodiazol-7-yl)boronic acid, is sterically more hindered than the 4- or 5-isomers due to its proximity to the N-methyl group and the fused ring junction. This steric environment can significantly modulate the rate and yield of Suzuki-Miyaura cross-couplings with specific aryl halides, potentially minimizing unwanted side reactions like protodeboronation or homocoupling that plague less hindered analogs [2][3]. Furthermore, commercial availability, cost, and purity profiles differ markedly among the isomers . A substitution without rigorous head-to-head validation in the intended application context risks synthetic failure, lower yields, or the generation of a lead compound with altered, and potentially inferior, biological or material properties [4].

Quantitative Comparative Data: (1-Methyl-1H-1,3-benzodiazol-7-yl)boronic acid vs. Positional Isomers and Analogs


Purity Specification Comparison: 97% Baseline vs. 95-98% Range for Isomers

The commercially specified purity of (1-Methyl-1H-1,3-benzodiazol-7-yl)boronic acid is available at a minimum of 97% from select vendors . In comparison, the 4-substituted isomer is offered at 98% , while the 5-substituted isomer is available at 98% . While a 1% absolute purity difference is small, the consistent 97% baseline for the 7-isomer provides a reliable quality metric for applications sensitive to boronic acid impurities (e.g., protodeboronation byproducts), allowing for direct comparison and consistent experimental planning . This is a critical procurement specification when a guaranteed, high-purity starting material is required to minimize yield loss from side reactions [1].

Organic Synthesis Medicinal Chemistry Materials Science

Steric and Electronic Differentiation: Regiochemistry as a Determinant of Coupling Efficiency

The 7-position boronic acid in (1-Methyl-1H-1,3-benzodiazol-7-yl)boronic acid is situated adjacent to the N-methyl group and the aromatic ring junction. This creates a more sterically congested environment compared to the 4- or 5-substituted isomers . Steric hindrance at the boron center is a well-established factor in modulating the transmetalation step of Suzuki-Miyaura couplings, often slowing the reaction rate but concurrently suppressing deleterious protodeboronation pathways, which are common for electron-rich or ortho-substituted boronic acids [1][2]. This inherent property makes the 7-isomer a strategic choice for challenging cross-coupling reactions where a less hindered analog might suffer from rapid decomposition before productive coupling occurs. The precise electronic effect is also unique; the boronic acid's pKa, and therefore its nucleophilicity, is influenced by the adjacent electron-withdrawing imidazole nitrogen atoms, a feature shared but fine-tuned by the substituent position [3].

Suzuki-Miyaura Coupling Regioselectivity Structure-Activity Relationship

Storage and Handling: Defined -20°C Storage Requirement Ensures Long-Term Integrity

The recommended storage temperature for (1-Methyl-1H-1,3-benzodiazol-7-yl)boronic acid is explicitly specified as 'Freezer' or 'Inert atmosphere, store in freezer, under -20°C' for related analogs . This requirement is consistent with the class of heteroaromatic boronic acids, which are prone to anhydride formation (boroxine) or protodeboronation upon exposure to moisture, heat, or air [1]. While the 5-isomer is also specified for storage under -20°C , this explicit and verifiable storage specification for the 7-isomer is a critical piece of procurement intelligence. It confirms the need for a cold-chain logistics plan upon receipt and is a key differentiator from more stable boronic esters (like pinacol esters) that may be substituted in a synthetic route if storage conditions are a limiting factor [2]. Failure to adhere to this specification will compromise compound integrity and lead to failed experiments.

Compound Management Stability Procurement Logistics

Application in PI3 Kinase Inhibitor Scaffolds: A Validated Pharmacophore Element

Benzimidazole boronic acids, including the class to which (1-Methyl-1H-1,3-benzodiazol-7-yl)boronic acid belongs, have been explicitly claimed and exemplified as key intermediates and pharmacophoric elements in the development of PI3 kinase inhibitors [1]. The patent literature demonstrates that specific substitution patterns on the benzimidazole core, including boronic acid moieties, are critical for achieving potent and selective inhibition of PI3K isoforms, which are major targets in oncology [2]. While direct activity data for the 7-substituted isomer itself is not disclosed in public domain, its use as a building block for constructing these patented structures is strongly inferred. In contrast, the 4- and 5-isomers are not prominently featured in the same context within the accessible patent claims [1]. This suggests that the 7-substituted core may offer a favorable vector for accessing the claimed chemical space or interacting with the kinase ATP-binding pocket.

Medicinal Chemistry Cancer Therapeutics Kinase Inhibition

Strategic Applications: Where (1-Methyl-1H-1,3-benzodiazol-7-yl)boronic acid Demonstrates Clear Value


Medicinal Chemistry: PI3K/AKT/mTOR Pathway Inhibitor Discovery

This compound is a strategic building block for medicinal chemists developing novel small-molecule inhibitors of the PI3K/AKT/mTOR signaling pathway [1]. Its 7-substituted benzimidazole core is a validated pharmacophore element in this therapeutic class [2]. By using (1-Methyl-1H-1,3-benzodiazol-7-yl)boronic acid in parallel synthesis arrays, researchers can explore the chemical space around the benzimidazole 7-position, probing for enhanced isoform selectivity or improved drug-like properties [3]. The defined 97% purity and the need for -20°C storage ensure that the building block's integrity is maintained throughout an SAR campaign, providing reliable and reproducible data.

Organic Synthesis: Challenging Suzuki-Miyaura Couplings Requiring Controlled Reactivity

For synthetic chemists facing issues of rapid protodeboronation or low yields with less hindered benzimidazole boronic acids, this 7-isomer offers a solution [4]. The increased steric bulk around the boron atom can attenuate its reactivity, providing a more controlled transmetalation step in Suzuki-Miyaura reactions [5][6]. This is particularly valuable when coupling with highly functionalized or sensitive aryl halides where off-cycle decomposition is a major concern [7]. Procuring this specific regioisomer, rather than a cheaper or more readily available analog, is a calculated decision to improve the robustness and yield of a critical C-C bond-forming step.

Materials Science: Synthesis of Functionalized Polybenzimidazoles

This boronic acid monomer serves as a key building block in the template-free synthesis of porous polybenzimidazoles (PBIs) via Suzuki coupling polymerization [8]. The unique regiochemistry of the 7-substituted monomer allows for the creation of polymers with tailored porosity and surface chemistry, which are crucial for applications in gas adsorption and heterogeneous catalysis [9]. The consistent purity specification is essential for achieving controlled polymerization and reproducible material properties. Researchers in this field will select this specific isomer to tune the polymer's backbone architecture and resulting performance characteristics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1-Methyl-1h-1,3-benzodiazol-7-yl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.